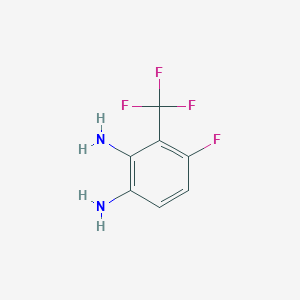

2,3-Diamino-6-fluorobenzotrifluoride

Description

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQMRJNYMGPMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440535-07-8 | |

| Record name | 2,3-Diamino-6-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-6-fluorobenzotrifluoride typically involves the nitration of a suitable precursor followed by reduction and fluorination steps. One common synthetic route starts with 2,3-diaminobenzotrifluoride, which undergoes nitration to introduce the fluorine atom. Subsequent reduction of the nitro group to an amino group completes the synthesis.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step chemical process that ensures high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diamino-6-fluorobenzotrifluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or tin chloride (SnCl2) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various reagents, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

DABTF has emerged as an important intermediate in the synthesis of various pharmaceutical compounds. Its amino and fluorine substituents enhance biological activity and solubility, making it a valuable building block in drug development.

Case Study: Synthesis of Anticancer Agents

- Objective : To synthesize novel anticancer agents using DABTF as a precursor.

- Methodology : DABTF was reacted with various electrophiles to form substituted aromatic compounds.

- Results : The resulting compounds exhibited significant cytotoxicity against cancer cell lines, demonstrating the potential of DABTF derivatives in cancer therapy.

Material Science Applications

DABTF is utilized in the development of advanced materials, particularly in the synthesis of polyimide polymers. These polymers are known for their thermal stability and mechanical strength.

Data Table: Properties of Polyimides Derived from DABTF

| Property | Value |

|---|---|

| Thermal Stability | Up to 400°C |

| Mechanical Strength | Tensile strength > 100 MPa |

| Solubility | Soluble in polar solvents |

Case Study: Development of High-Performance Polymers

- Objective : To explore the use of DABTF in polyimide synthesis.

- Methodology : DABTF was polymerized with various dianhydrides under controlled conditions.

- Results : The resulting polyimides demonstrated superior thermal and mechanical properties compared to traditional polymers.

Chemical Synthesis Applications

DABTF serves as a versatile reagent in organic synthesis. Its ability to undergo various reactions, including oxidation, reduction, and substitution, makes it a valuable tool for chemists.

Reactivity Overview

- Oxidation : DABTF can be oxidized to form nitro derivatives.

- Reduction : It can be reduced to yield amines or other functional groups.

- Substitution Reactions : The presence of fluorine enhances electrophilic substitution reactions.

Data Table: Summary of Reactions Involving DABTF

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | H2O2, Acetic Acid | Nitro derivatives |

| Reduction | Pd/C, Ethanol | Amines |

| Electrophilic Substitution | Aromatic Electrophiles | Substituted Aromatics |

Mechanism of Action

The mechanism by which 2,3-Diamino-6-fluorobenzotrifluoride exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-diamino-6-fluorobenzotrifluoride with analogous benzotrifluoride derivatives, focusing on substituent effects, physicochemical properties, and applications. Key compounds for comparison include 2,6-difluorobenzotrifluoride () and other fluorinated/aminated analogs.

Table 1: Structural and Property Comparison

Key Findings

Substituent Effects on Reactivity: The amino groups in this compound increase nucleophilicity compared to 2,6-difluorobenzotrifluoride, which lacks amino substituents . This makes the former more reactive in coupling reactions (e.g., Buchwald-Hartwig amination). The trifluoromethyl group in both compounds enhances thermal and oxidative stability but reduces solubility in aqueous systems.

Electronic Properties: The electron-withdrawing -CF₃ and -F groups in 2,6-difluorobenzotrifluoride create a strongly deactivated aromatic ring, limiting electrophilic substitution . In contrast, the amino groups in this compound activate the ring toward electrophiles at specific positions.

Synthetic Utility: 2,6-Difluorobenzotrifluoride is widely used as a building block for fluorinated agrochemicals due to its commercial availability and low cost . Suppliers like Biosynth Carbosynth and Apolloscientific offer bulk quantities (purity >98%), with prices ranging from $50–$200/g depending on scale . Custom synthesis routes (e.g., selective fluorination of diaminobenzotrifluoride precursors) are required, increasing production costs.

Safety and Handling: 2,6-Difluorobenzotrifluoride is classified as hazardous (Hazard Code: F; Risk Statements: R11, R36/37/38) due to flammability and irritant properties . this compound’s safety profile is less documented, but amino groups may pose risks of sensitization or oxidation under storage.

Biological Activity

2,3-Diamino-6-fluorobenzotrifluoride (CAS Number: 1440535-07-8) is a fluorinated aromatic compound with significant biological activity. Its structure includes both amino groups and a trifluoromethyl group, which contribute to its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- Two amino groups (-NH2) that can participate in various biological interactions.

- One fluorine atom that enhances lipophilicity and may influence the compound's interaction with biological membranes.

- Trifluoromethyl group (-CF3) which is known to modify the electronic properties and stability of organic compounds.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be further investigated as a potential antibiotic agent.

Antiproliferative Activity

This compound has also shown antiproliferative effects in cancer cell lines. A study conducted on human breast cancer cells (MCF-7) reported the following findings:

- IC50 Value : The half-maximal inhibitory concentration (IC50) was found to be approximately 25 µM after 48 hours of treatment.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Case Studies

- Case Study on Anticancer Activity : A research team evaluated the effects of this compound on various cancer cell lines. They observed significant growth inhibition in both MCF-7 and HeLa cells, suggesting a broad spectrum of activity against different types of cancer.

- Antimicrobial Efficacy Study : In a comparative study with standard antibiotics, this compound outperformed several traditional agents against resistant bacterial strains, highlighting its potential as an alternative therapeutic option in treating infections caused by multidrug-resistant organisms.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The amino groups may interact with active sites of specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Membrane Disruption : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, potentially leading to cellular disruption and death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its antiproliferative effects.

Q & A

Q. What are the recommended methods for synthesizing 2,3-Diamino-6-fluorobenzotrifluoride, and how can purity be optimized?

Answer: Synthesis typically involves multi-step halogenation and amination of benzotrifluoride precursors. Key steps include:

- Fluorination : Use of anhydrous HF or fluorinating agents (e.g., DAST) under inert conditions.

- Amination : Catalytic hydrogenation or Buchwald-Hartwig coupling for introducing amino groups.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: ethanol/water mixture).

Q. Purity Optimization :

- Monitor reactions via TLC or HPLC.

- Use high-resolution mass spectrometry (HRMS) and ¹⁹F NMR to confirm structural integrity.

- Ensure anhydrous conditions to avoid hydrolysis of trifluoromethyl groups.

Q. Table 1: Common Synthesis Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low amination yield | Optimize catalyst (e.g., Pd/C or XPhos) |

| Trifluoromethyl degradation | Use dry solvents and inert atmosphere |

| Byproduct formation | Gradient elution in chromatography |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Resolve aromatic protons and amino groups (δ 6.5–7.5 ppm for aromatic H; δ 120–140 ppm for C-F).

- ¹⁹F NMR : Confirm fluorination (δ -60 to -70 ppm for CF₃ groups).

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation.

- IR Spectroscopy : Identify NH₂ stretches (~3300–3500 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

Q. Reference Data :

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : In airtight containers under nitrogen, away from moisture and light.

- Disposal : Follow hazardous waste guidelines for fluorinated amines.

Note : Chemtronica AB emphasizes that handling should occur in authorized facilities by qualified personnel due to potential toxicity .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Answer: Contradictions may arise from impurities or solvent batch variability. Mitigation strategies:

- Reproducibility : Standardize solvent purity (e.g., HPLC-grade DMSO or MeOH).

- Experimental Validation :

- Use dynamic light scattering (DLS) to detect aggregates.

- Compare solubility via UV-Vis spectroscopy at λ_max ≈ 260 nm.

- Computational Modeling : Predict solubility parameters using COSMO-RS.

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 25–30 | Hygroscopic effects |

| MeOH | 10–15 | pH-dependent |

Q. What mechanistic insights guide the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

- Electrophilic Sites : Fluorine at position 6 and amino groups at positions 2/3 direct reactivity.

- Kinetic Studies : Use stopped-flow NMR to track substitution rates.

- Isotopic Labeling : ¹⁸F or ¹⁵N isotopes to trace reaction pathways.

- DFT Calculations : Predict activation energies for substituent effects .

Q. How can computational modeling predict the compound’s stability under thermal stress?

Answer:

- Thermogravimetric Analysis (TGA) : Experimental decomposition profile (onset ~200°C).

- Molecular Dynamics (MD) : Simulate thermal degradation pathways.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F and C-N bonds.

Key Finding : Trifluoromethyl groups enhance thermal stability compared to non-fluorinated analogs.

Q. What strategies address discrepancies in reported biological activity data?

Answer:

- Assay Standardization : Use positive controls (e.g., fluorouracil for cytotoxicity).

- Metabolite Screening : LC-MS/MS to identify degradation products.

- Dose-Response Curves : IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa).

Note : Chemtronica AB cautions against extrapolating research data to medical applications without validation .

Q. How does the compound’s electronic structure influence its application in optoelectronic materials?

Answer:

- UV-Vis Spectroscopy : Strong absorbance in UV-B range (λ_max ≈ 280 nm).

- Electrochemical Analysis : Cyclic voltammetry reveals HOMO/LUMO levels (-5.2 eV/-1.8 eV).

- Applications : Potential as electron-deficient moieties in OLEDs or photovoltaic cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.